4-Amino-2-cyclobutylbutan-2-ol
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Overview
Description
4-Amino-2-cyclobutylbutan-2-ol is an organic compound with a unique structure that includes both an amino group and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-cyclobutylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylcarbinol with ammonia in the presence of a reducing agent. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyclobutylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce secondary amines .
Scientific Research Applications
4-Amino-2-cyclobutylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 4-Amino-2-cyclobutylbutan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclobutyl ring provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutan-2-ol: Lacks the cyclobutyl ring, making it less sterically hindered.
Cyclobutylamine: Contains the cyclobutyl ring but lacks the hydroxyl group.
2-Amino-2-cyclobutylpropan-1-ol: Similar structure but with a different substitution pattern .
Uniqueness
4-Amino-2-cyclobutylbutan-2-ol is unique due to the combination of its amino group and cyclobutyl ring, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-amino-2-cyclobutylbutan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10,5-6-9)7-3-2-4-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
DFJBQGQRUHTZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1CCC1)O |
Origin of Product |
United States |
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